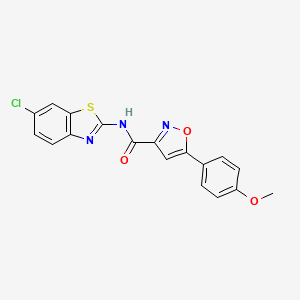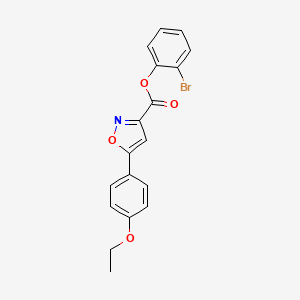
2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is a complex organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, an ethoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 2-bromophenyl isocyanate with 4-ethoxyphenyl acetic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of palladium catalysts.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
- 2-Chlorophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate
- 2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-thiazole-3-carboxylate
Uniqueness
2-Bromophenyl 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to the presence of both bromophenyl and ethoxyphenyl groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for specific applications where similar compounds may not be as effective.
Properties
Molecular Formula |
C18H14BrNO4 |
|---|---|
Molecular Weight |
388.2 g/mol |
IUPAC Name |
(2-bromophenyl) 5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C18H14BrNO4/c1-2-22-13-9-7-12(8-10-13)17-11-15(20-24-17)18(21)23-16-6-4-3-5-14(16)19/h3-11H,2H2,1H3 |
InChI Key |
WUWVYVMOMPLVSE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=CC=C3Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11365621.png)
![5-({3-chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11365626.png)
![5-{[(Adamantan-1-YL)amino]methyl}-1,3-dimethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B11365633.png)
![2-chloro-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11365638.png)
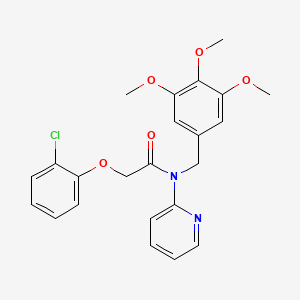
![5-(4-Benzylpiperazin-1-yl)-2-{5-[(4-chlorophenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11365644.png)
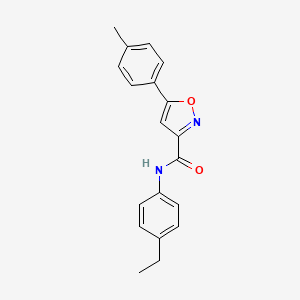
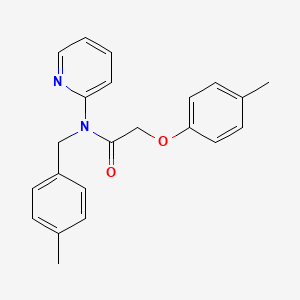
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-(2-methylphenoxy)acetamide](/img/structure/B11365653.png)
![N-(4-ethoxyphenyl)-2-(9-isopropyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11365676.png)
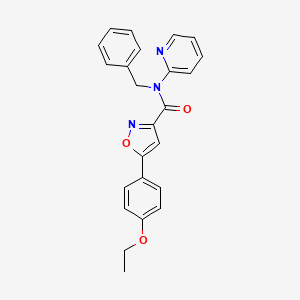
![2-(4-chlorophenyl)-N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11365696.png)
![2-nitro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide](/img/structure/B11365699.png)
